4-(N-Boc-aminomethyl)aniline
Overview
Description
4-(N-Boc-aminomethyl)aniline is a protected amine, where the Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during chemical reactions. This compound is often utilized in organic synthesis, particularly in the preparation of various bio-active compounds and organic synthase inhibitors .
Mechanism of Action
Target of Action
4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .
Mode of Action
It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.
Biochemical Pathways
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.
Pharmacokinetics
The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(N-Boc-aminomethyl)aniline can be synthesized through a multi-step process. One common method involves the protection of 4-aminobenzylamine with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired protected amine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-aminomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives of this compound can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), dichloromethane (DCM).
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products
Substitution: Free amine (4-aminomethyl aniline).
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines from nitro derivatives.
Scientific Research Applications
4-(N-Boc-aminomethyl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
4-(N-Boc-aminomethyl)aniline can be compared with other Boc-protected amines, such as:
4-(N-Boc-aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of an aniline group.
4-(N-Boc-aminomethyl)phenol: Contains a phenol group instead of an aniline group.
4-(N-Boc-aminomethyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
The uniqueness of this compound lies in its specific structure, which allows it to be used in the synthesis of a wide range of bio-active compounds and organic synthase inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-55-8 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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